1-(2,6-Dimethylphenyl)-3-[1-(4-hydroxyphenyl)propylideneamino]urea
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Overview
Description
1-(2,6-Dimethylphenyl)-3-[1-(4-hydroxyphenyl)propylideneamino]urea is a synthetic organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-3-[1-(4-hydroxyphenyl)propylideneamino]urea typically involves the reaction of 2,6-dimethylaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-3-[1-(4-hydroxyphenyl)propylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, potentially forming quinones or other oxygenated products.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted phenyl derivatives, depending on the substituent introduced.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-[1-(4-hydroxyphenyl)propylideneamino]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-[1-(4-hydroxyphenyl)propylideneamino]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenyl)urea: Shares the dimethylphenyl group but lacks the hydroxyphenyl and propylideneamino groups.
4-Hydroxyphenylurea: Contains the hydroxyphenyl group but lacks the dimethylphenyl and propylideneamino groups.
N,N’-Bis(4-hydroxyphenyl)urea: Contains two hydroxyphenyl groups but lacks the dimethylphenyl and propylideneamino groups.
Uniqueness
1-(2,6-Dimethylphenyl)-3-[1-(4-hydroxyphenyl)propylideneamino]urea is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of both urea and phenyl groups allows for diverse reactivity and functionality, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-(4-hydroxyphenyl)propylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-16(14-8-10-15(22)11-9-14)20-21-18(23)19-17-12(2)6-5-7-13(17)3/h5-11,22H,4H2,1-3H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILKCAHNYPVVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)NC1=C(C=CC=C1C)C)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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